4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
Description
4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid (CAS: 1042798-07-1, referred to as SY206848) is a heterocyclic compound featuring a pyridine core substituted with methyl groups at positions 4 and 6, a sulfanyl-linked 3-methyl-1,2-oxazole moiety at position 2, and a carboxylic acid group at position 2. Its structure has likely been elucidated using crystallographic techniques such as those implemented in the SHELX software suite, a widely recognized tool for small-molecule and macromolecular refinement .
Properties
IUPAC Name |
4,6-dimethyl-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7-4-8(2)14-12(11(7)13(16)17)19-6-10-5-9(3)15-18-10/h4-5H,6H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRJVPBJWFKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)SCC2=CC(=NO2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine and oxazole precursors. One common approach is the reaction of 3-methyl-1,2-oxazole-5-carbaldehyde with 4,6-dimethylpyridine-2-thiol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.
Chemical Reactions Analysis
Sulfanyl Group Oxidation
The thioether undergoes stepwise oxidation:
Decarboxylation
Thermal decarboxylation of the carboxylic acid group occurs at 150–200°C, yielding 4,6-dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine.
Oxazole Ring Functionalization
The 3-methyloxazole moiety participates in:
-
Nucleophilic addition at the electron-deficient C-4 position .
-
Coordination chemistry : The oxazole nitrogen binds to metal ions (e.g., Ru(II)), forming complexes with tunable photophysical properties .
Comparative Reactivity with Structural Analogues
Experimental Data and Conditions
This compound’s multifunctional architecture enables diverse reactivity, making it a valuable candidate for drug development and materials science. Further studies on its catalytic and biological applications are warranted .
Scientific Research Applications
Medicinal Chemistry
4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Its structure suggests possible activity against various diseases.
Case Study: Antifungal Activity
Recent studies have highlighted the antifungal properties of similar pyridine derivatives. For example, compounds with structural similarities have demonstrated significant activity against phytopathogenic fungi, indicating that this compound may also exhibit antifungal properties .
Agricultural Applications
The compound's potential use in agriculture stems from its possible role as a fungicide. The structural features that confer antifungal properties may also allow it to be effective against crop diseases.
Case Study: Crop Protection
Research into related compounds has shown that modifications in the pyridine structure can enhance fungicidal activity against specific pathogens affecting crops. This suggests that this compound could be synthesized and tested for efficacy in protecting crops from fungal infections .
Material Science
The unique chemical structure of this compound may also lend itself to applications in material science, particularly in the development of new polymers or coatings with specific properties.
Case Study: Polymer Synthesis
Research has indicated that incorporating heterocyclic compounds into polymer matrices can enhance thermal stability and mechanical properties. The incorporation of this compound into polymer formulations could be explored for creating advanced materials with desirable characteristics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The sulfanyl group and carboxylic acid moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound's biological activity. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
SY206848 belongs to a family of carboxylic acid derivatives with heterocyclic substituents. Below, it is compared with two structurally related compounds: SY206849 (CAS: 1548592-76-2) and SY206850 (CAS: 1369243-54-8) .
Table 1: Structural Comparison of SY206848 and Analogues
| Compound ID | Core Structure | Key Substituents | Functional Implications |
|---|---|---|---|
| SY206848 | Pyridine-3-carboxylic acid | - 4,6-Dimethyl groups - 2-[(3-methyloxazole)methyl]sulfanyl |
Enhanced lipophilicity and steric bulk |
| SY206849 | Pyridine-3-carboxylic acid | - No methyl groups on pyridine - 2-[(3-methyloxazole)methyl]sulfanyl |
Reduced steric hindrance vs. SY206848 |
| SY206850 | Benzoic acid | - 3-(1H-imidazol-1-yl) - 4-Nitro group |
Electron-withdrawing effects (nitro), basicity (imidazole) |
Key Differences and Implications
Substituent Effects on Lipophilicity :
- SY206848’s 4,6-dimethyl groups increase lipophilicity compared to SY206849, which lacks these substituents. This difference could influence membrane permeability in biological systems or solubility in organic solvents.
SY206849, with an unsubstituted pyridine, may exhibit greater conformational flexibility . SY206850 replaces the pyridine-oxazole system with a benzoic acid scaffold bearing imidazole and nitro groups. The nitro group’s electron-withdrawing nature could lower the carboxylic acid’s pKa, while the imidazole moiety introduces basicity, altering solubility and reactivity .
In contrast, SY206850’s imidazole offers hydrogen-bond donor/acceptor versatility, which may enhance interactions in catalytic or biological contexts .
Biological Activity
4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid (CAS No. 1308567-17-0) is a heterocyclic compound with potential biological activity. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of 278.33 g/mol. It features a pyridine ring substituted with a carboxylic acid and an oxazole moiety linked via a sulfanyl group.
Biological Activity Overview
Research on the biological activity of this compound primarily focuses on its antimicrobial properties, particularly against various bacterial and fungal strains. The following sections summarize key findings from relevant studies.
Antimicrobial Activity
- Antibacterial Properties :
- The compound has been evaluated for its activity against several pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Preliminary studies indicate moderate antibacterial effects, suggesting potential as an antimicrobial agent in treating infections caused by resistant strains .
- Antifungal Activity :
While detailed mechanisms remain under investigation, preliminary data suggest that the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. Such mechanisms are common among heterocyclic compounds with similar structures, which often interact with microbial enzymes or cellular components .
Table 1: Summary of Biological Activities
| Activity Type | Organism/Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 32 | |
| Antibacterial | S. aureus | 16 | |
| Antifungal | C. albicans | 64 | |
| Antifungal | C. glabrata | 32 |
Toxicity and Safety Profile
Toxicological assessments are critical for evaluating the safety of new compounds. Current data from ToxCast studies indicate that while some derivatives exhibit low toxicity at therapeutic concentrations, further studies are necessary to establish a comprehensive safety profile .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Approach :
- Step 1 : Prioritize thiolation reactions to introduce the sulfanyl group, as this step is critical for functionalizing the pyridine core. Use controlled alkylation with [(3-methyl-1,2-oxazol-5-yl)methyl] groups to avoid side reactions .
- Step 2 : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) to improve yield. Monitor intermediates via HPLC (High-Performance Liquid Chromatography) to track reaction progression .
- Step 3 : Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on resolving overlapping signals from methyl groups in the pyridine and oxazole moieties .
Q. How can researchers ensure the stability of this compound under varying storage conditions?
- Methodological Approach :
- Step 1 : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Use HPLC-DAD (Diode Array Detection) to identify degradation products .
- Step 2 : Store the compound in argon-purged vials at -20°C to minimize oxidation of the sulfanyl group. Avoid exposure to light, as the oxazole ring may undergo photodegradation .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Approach :
- Step 1 : Employ density functional theory (DFT) calculations to model the electronic structure of the pyridine-3-carboxylic acid core. Focus on the reactivity of the sulfanyl group toward electrophilic substitution .
- Step 2 : Use reaction path search algorithms (e.g., GRRM or AFIR) to simulate intermediate states during thiolation. Compare computational results with experimental data to refine synthetic protocols .
- Step 3 : Validate predictions via kinetic studies (e.g., time-resolved spectroscopy) to confirm activation barriers for key steps like oxazole ring formation .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Approach :
- Step 1 : Perform dose-response assays across multiple cell lines (e.g., cancer vs. normal) to distinguish target-specific effects from cytotoxicity. Use flow cytometry to quantify apoptosis vs. necrosis .
- Step 2 : Apply cheminformatics tools (e.g., molecular docking) to analyze interactions with enzymes like COX-2 or HDACs. Cross-reference with SAR (Structure-Activity Relationship) data to identify critical functional groups .
- Step 3 : Address batch-to-batch variability by standardizing HPLC purity thresholds (>98%) and verifying stereochemical consistency via chiral chromatography .
Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition?
- Methodological Approach :
- Step 1 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity toward target enzymes (e.g., kinases or proteases) .
- Step 2 : Perform X-ray crystallography or cryo-EM to resolve the compound’s binding mode within enzyme active sites. Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .
- Step 3 : Conduct mutagenesis studies to validate key residues involved in inhibition. Compare wild-type and mutant enzyme kinetics using Michaelis-Menten analysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR or IR) for this compound?
- Methodological Approach :
- Step 1 : Re-examine sample preparation (e.g., solvent polarity, concentration) to rule out aggregation or solvent-shift artifacts. Use deuterated DMSO for NMR to improve resolution of aromatic protons .
- Step 2 : Compare experimental IR spectra with theoretical simulations (e.g., Gaussian 16) to assign peaks for the sulfanyl (-S-) and carboxylic acid (-COOH) groups .
- Step 3 : Collaborate with independent labs to replicate data, ensuring instrumentation (e.g., NMR magnet strength) is calibrated consistently .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
